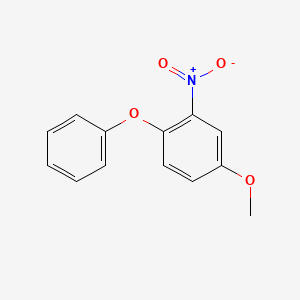

4-Methoxy-2-nitro-1-phenoxybenzene

描述

属性

IUPAC Name |

4-methoxy-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-11-7-8-13(12(9-11)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCYQPIZAWIRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the subsequent substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions

4-Methoxy-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, methanol as a solvent, and elevated temperatures.

Substitution: Sodium hydroxide, potassium carbonate, and organic solvents like dimethylformamide (DMF).

Major Products

Reduction: 4-Methoxy-2-amino-1-phenoxybenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

4-Methoxy-2-nitro-1-phenoxybenzene is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 4-Methoxy-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Nitro-Substituted Methoxybenzene Derivatives

Key Observations :

- Position of nitro group: Ortho-substituted nitro (as in 4-Methoxy-2-nitro-1-phenoxybenzene) enhances steric hindrance compared to para-substituted derivatives (e.g., 2-Ethyl-1-methoxy-4-nitrobenzene).

- Functional groups: Carboxylic acid (in 4-Methoxy-3-nitrobenzoic acid) introduces hydrogen-bonding capacity, altering solubility and reactivity compared to non-polar phenoxy groups .

Halogenated Derivatives

Key Observations :

- Halogenation (Br, Cl) increases molecular weight and reactivity in substitution reactions (e.g., Suzuki coupling) compared to non-halogenated analogs .

- Bromine in 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene enhances its utility as a synthetic intermediate for complex pharmaceuticals .

Ether and Ester Derivatives

Key Observations :

- Ether linkages (e.g., methoxymethyl in 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene) increase flexibility and reduce crystallinity compared to rigid phenoxy groups .

- Alkyne-containing derivatives (e.g., 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene ) are tailored for photochemical reactions due to conjugated π-systems .

Physicochemical and Reactivity Trends

Electronic Effects: Nitro group position: Ortho-nitro groups (as in this compound) create stronger electron-withdrawing effects, directing electrophilic substitution to the para position relative to methoxy . Halogen substitution: Fluorine in 1-Fluoro-4-methoxy-2-nitrobenzene increases polarity and oxidative stability compared to hydrogen .

Solubility: Carboxylic acid derivatives (e.g., 4-Methoxy-3-nitrobenzoic acid) exhibit higher water solubility (>10 mg/mL) due to ionization, whereas non-polar phenoxy analogs require organic solvents .

Thermal Stability :

- Melting points correlate with molecular symmetry; 4-Methoxy-3-nitrobenzoic acid (mp 191–194°C) has higher thermal stability than liquid-phase alkyne derivatives .

生物活性

4-Methoxy-2-nitro-1-phenoxybenzene, a compound with the molecular formula C13H11NO4, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is characterized by a methoxy group, a nitro group, and a phenoxy group, which together influence its chemical reactivity and biological interactions. The compound can undergo various reactions such as reduction and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with cellular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids. The methoxy and phenoxy groups facilitate hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity to various biomolecules.

Key Mechanisms:

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially leading to the formation of bioactive metabolites.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have therapeutic implications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro studies demonstrate that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Neuroprotection : Research highlighted in Neuropharmacology reported that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro .

- Antimicrobial Studies : A recent evaluation indicated that this compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects associated with this compound. Chronic toxicity studies indicate potential carcinogenic effects observed in animal models at high doses . Key findings include:

- Significant weight loss and organ weight changes in treated animals.

- Hematological changes such as anemia and increased white blood cell counts.

These findings underscore the need for careful evaluation when considering therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methoxy-2-nitro-1-phenoxybenzene in laboratory settings?

- Methodological Answer : Safe handling requires adherence to industrial hygiene practices, including:

- Use of local exhaust ventilation or closed systems to minimize inhalation/contact .

- Personal protective equipment (PPE): Nitrile gloves, dust masks (e.g., N95), and safety goggles. For prolonged exposure, full-body protective clothing and chemical-resistant boots are advised .

- Emergency measures: Immediate access to safety showers and eye-wash stations. Spills should be contained using inert absorbents and disposed of via certified hazardous waste protocols .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves:

- Nitro-functionalization : Nitration of 4-methoxy-1-phenoxybenzene using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .

- Yield optimization : Factors include stoichiometric control of nitrating agents, solvent selection (e.g., dichloromethane for improved solubility), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), nitro (para-substitution shifts), and aromatic proton splitting patterns .

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT calculations : Assess electron density maps to identify electrophilic centers (e.g., nitro group para to methoxy enhances meta-directing effects) .

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. For example, methoxy groups may sterically hinder ortho positions, favoring para substitution .

- Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Data triangulation : Cross-reference bioassay results (e.g., antimicrobial IC₅₀ values) with structural analogs (e.g., 2-nitro-4-methoxybenzene derivatives) to identify structure-activity trends .

- Batch reproducibility : Ensure consistent purity (>98% via HPLC) and solvent residue screening (GC-MS) to rule out impurities skewing results .

- Dose-response standardization : Use common reference compounds (e.g., vancomycin for antibacterial assays) to calibrate activity metrics .

Q. How can reaction conditions be optimized for catalytic reduction of the nitro group in this compound?

- Methodological Answer :

- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ under hydrogen atmospheres (1–3 atm). Pd/C in ethanol at 50°C typically achieves >90% conversion .

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve catalyst dispersion, while acidic conditions (HCl co-catalyst) prevent deactivation .

- In situ monitoring : Use UV-Vis spectroscopy to track nitro group reduction (λmax ~400 nm disappearance) .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

- Methodological Answer :

- Thermal management : Implement jacketed reactors for exothermic nitration steps to avoid runaway reactions .

- Purification scalability : Replace column chromatography with recrystallization (ethanol/water solvent system) for cost-effective bulk purification .

- Waste minimization : Design closed-loop systems to recover solvents (e.g., dichloromethane distillation) and neutralize acidic byproducts .

Data Analysis and Validation

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for nitro group reduction or methoxy hydrolysis .

- Light sensitivity tests : Expose to UV (254 nm) and assess photodegradation products using LC-MS .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Probit analysis : Model LC₅₀/EC₅₀ values for acute toxicity (e.g., Daphnia magna assays) .

- ANOVA with post-hoc tests : Compare treatment groups to identify significant differences in bioactivity (p < 0.05) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, molar refractivity) with toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。